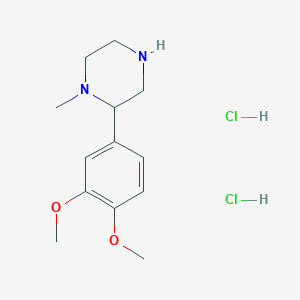

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride” is a chemical compound. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

The synthesis of similar compounds involves a multi-step sequence starting from vanillin . The critical parameters of each step, as well as the impurities generated, were identified . The overall yield was improved to 63% .Molecular Structure Analysis

The molecular and crystal structures of similar compounds were determined by a single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .Chemical Reactions Analysis

The proposed synthetic process involves several steps. First, 3,4-dimethoxyphenylacetic acid and 2-(3,4-dimethoxyphenyl)ethanamine reacted at high temperature . Amide 4 reacted with POCl3 to yield imine 5 .Physical And Chemical Properties Analysis

The physical state of similar compounds at 20 degrees Celsius is liquid . The boiling point is 100 °C/0.1 mmHg . The specific gravity (20/20) is 1.06 and the refractive index is 1.53 .科学的研究の応用

Synthesis of Isochromanone Derivatives

This compound is known to react with formaldehyde in the presence of acid to yield isochromanone derivatives . Isochromanones are valuable intermediates in organic synthesis and have potential pharmacological activities.

Quinoline Derivatives for Medicinal Chemistry

The related structure of 2-(3,4-dimethoxyphenyl) has been utilized in the synthesis of 2,4-diarylquinoline derivatives, which are significant for their broad spectrum of biological activities . These activities include anticancer, antitubercular, antifungal, and antiviral properties.

Intermediate for Muscle Relaxant Drugs

Compounds with the 3,4-dimethoxyphenyl moiety have been employed as intermediates in the preparation of muscle relaxants like papaverine . This application underscores the importance of such compounds in developing therapeutic agents.

Antimicrobial Phthalocyanines

Metal-free phthalocyanines and metallophthalocyanines containing 2-(3,4-dimethoxyphenyl)ethanol groups have shown promising antimicrobial properties . These compounds’ aggregation behavior and antimicrobial activity against various microorganisms have been extensively studied.

Functional Material Chemistry

Derivatives containing the diarylquinoline substructure, which includes the 3,4-dimethoxyphenyl group, find applications in functional material chemistry . They are used in the fabrication of electronic molecular devices, opto-electronic devices, gas sensors, and more.

Organic Synthesis Intermediates

The 3,4-dimethoxyphenyl group is a key intermediate in synthesizing various organic compounds, including modified diterpenes . These intermediates are crucial for complex chemical reactions and product formations in organic chemistry.

Lipophilicity and Permeability in Drug Design

The increased lipophilicity and permeability of diarylquinoline molecules make them important descriptors in quinoline-based drug design . These properties are essential for the effective delivery and absorption of pharmaceutical compounds.

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s structurally related to 3,4-dimethoxyphenethylamine (dmpea), which is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound may interact with similar targets as dopamine, such as dopamine receptors in the brain.

Mode of Action

Dopamine and its analogues typically bind to dopamine receptors, triggering a series of intracellular events that lead to the neuron’s response .

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.2ClH/c1-15-7-6-14-9-11(15)10-4-5-12(16-2)13(8-10)17-3;;/h4-5,8,11,14H,6-7,9H2,1-3H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDESQQZSYBXXJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

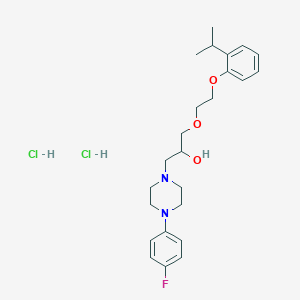

CN1CCNCC1C2=CC(=C(C=C2)OC)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-1-methylpiperazine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)

![N-(2-fluorobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2868546.png)

![methyl 5-(((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2868552.png)